molecular formula C13H7ClF3NO3 B1426658 5-Chloro-2-[3-(trifluoromethyl)phenoxy]nicotinic acid CAS No. 1338494-58-8

5-Chloro-2-[3-(trifluoromethyl)phenoxy]nicotinic acid

Cat. No.: B1426658
CAS No.: 1338494-58-8
M. Wt: 317.65 g/mol
InChI Key: TYNTUKZQOFGSCE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-chloro-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NO3/c14-8-5-10(12(19)20)11(18-6-8)21-9-3-1-2-7(4-9)13(15,16)17/h1-6H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNTUKZQOFGSCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=N2)Cl)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[3-(trifluoromethyl)phenoxy]nicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow processes to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[3-(trifluoromethyl)phenoxy]nicotinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. Specifically, 5-Chloro-2-[3-(trifluoromethyl)phenoxy]nicotinic acid has been studied for its potential as an antimicrobial agent. A study demonstrated that the incorporation of trifluoromethyl groups can significantly increase the potency of nicotinic acid derivatives against various bacterial strains .

1.2 Neurological Implications

The compound is also being investigated for its effects on neurotransmitter systems. Nicotinic acid derivatives are known to interact with nicotinic acetylcholine receptors, which play a crucial role in cognitive functions and neuroprotection. Preliminary findings suggest that this compound may enhance cognitive function in animal models, indicating potential therapeutic applications in treating neurodegenerative diseases .

Agrochemical Applications

2.1 Pesticidal Properties

This compound has been identified as a key component in the formulation of certain pesticides. Its structural characteristics allow it to function effectively as a pesticide by targeting specific enzymes in pests. For instance, it has been shown to inhibit the activity of PPO (protoporphyrinogen oxidase), an enzyme critical for the survival of various agricultural pests .

2.2 Environmental Transformation Product

The compound is also recognized as an environmental transformation product of diflufenican, a herbicide widely used in agriculture. Understanding its behavior in soil and water systems is essential for assessing its environmental impact and developing sustainable agricultural practices .

Table 1: Summary of Research Findings on this compound

StudyFocus AreaKey Findings
Antimicrobial ActivityEnhanced potency against bacterial strains due to trifluoromethyl substitution
Pesticidal PropertiesEffective inhibition of PPO enzymes, leading to pest control
Environmental ImpactIdentified as a transformation product of diflufenican with implications for soil health

Mechanism of Action

The mechanism of action of 5-Chloro-2-[3-(trifluoromethyl)phenoxy]nicotinic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. For example, in the case of herbicides, it may inhibit key enzymes involved in plant growth, leading to the death of the plant .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenoxy Group

Compound A : 5-Chloro-6-[3-(tert-Butyl)phenoxy]nicotinic Acid
  • Molecular Formula: C₁₆H₁₆ClNO₃
  • Molecular Weight : 305.76 g/mol
  • Key Differences: Substituent: tert-Butyl (–C(CH₃)₃) instead of trifluoromethyl (–CF₃). Position: Phenoxy group at position 6 vs. 2 in the target compound.
Compound B : 5-[3-(Trifluoromethoxy)phenyl]nicotinic Acid
  • Molecular Formula: C₁₃H₈F₃NO₃
  • Molecular Weight : 283.21 g/mol
  • Key Differences :
    • Substituent : Trifluoromethoxy (–OCF₃) instead of trifluoromethyl (–CF₃).
    • Backbone : Lacks the chlorine atom at position 5.
  • Impact :
    – –OCF₃ is less electron-withdrawing than –CF₃, altering electronic properties and reactivity. The absence of chlorine may reduce halogen bonding interactions in biological systems .

Positional Isomerism

Compound C : 5-Chloro-6-(3-(Trifluoromethoxy)phenyl)nicotinic Acid
  • Molecular Formula: C₁₃H₇ClF₃NO₃
  • Molecular Weight : 317.65 g/mol (identical to target compound)
  • Key Difference: Phenoxy group at position 6 instead of 2.
  • Impact :
    • Altered spatial arrangement may affect interactions with enzymes or receptors. For example, position 2 substitution in the target compound could favor π-stacking interactions in aromatic binding pockets .

Substituent Size and Polarity

Compound D : 5-Chloro-2-(3-Ethyl-phenoxy)-nicotinic Acid
  • Molecular Formula: C₁₄H₁₂ClNO₃
  • Molecular Weight : 277.7 g/mol
  • Key Differences :
    • Substituent : Ethyl (–CH₂CH₃) instead of –CF₃.
  • Impact :
    • Ethyl is less electronegative, reducing electron-withdrawing effects. This may decrease metabolic stability but improve solubility due to lower hydrophobicity .

Pharmacological Potential

  • Target Compound : Demonstrated higher metabolic stability in vitro compared to Compound D (ethyl analog) due to –CF₃’s resistance to oxidative degradation .
  • Compound B (–OCF₃): Shows moderate activity in kinase inhibition assays but lower potency than the target compound, likely due to reduced electron-withdrawing effects .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Weight (g/mol) Substituent (Position) LogP* Solubility (mg/mL)
Target Compound 317.65 –CF₃ (2) 3.2 0.12
Compound A (tert-butyl) 305.76 –C(CH₃)₃ (6) 4.1 0.08
Compound B (–OCF₃) 283.21 –OCF₃ (3) 2.8 0.25
Compound D (ethyl) 277.70 –CH₂CH₃ (3) 2.5 0.45

*Predicted using ChemSpider data .

Biological Activity

5-Chloro-2-[3-(trifluoromethyl)phenoxy]nicotinic acid (CAS No. 1338494-58-8) is a compound that has garnered attention for its diverse biological activities, particularly in herbicidal applications and potential therapeutic uses. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a nicotinic acid backbone with a 5-chloro substituent and a 3-(trifluoromethyl)phenoxy group. This unique structure contributes to its biological activities, particularly its herbicidal potency.

Biological Activity Overview

  • Herbicidal Activity :
    • This compound has demonstrated significant herbicidal properties, effectively controlling various weed species such as bentgrass and duckweed. Its efficacy is attributed to its ability to interact with specific biological pathways in plants, inhibiting growth and development .
  • G Protein-Coupled Receptor Modulation :
    • The compound interacts with G protein-coupled receptors (GPCRs), which are crucial in regulating various metabolic pathways, including lipid metabolism and fatty acid synthesis. These interactions can lead to physiological effects such as reduced plasma free fatty acids, influencing cellular functions .
  • Antioxidant Potential :
    • Recent studies suggest that derivatives of nicotinic acid, including this compound, may exhibit antioxidant properties, contributing to their potential therapeutic applications against oxidative stress-related conditions .

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to involve:

  • Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in metabolic pathways, particularly those associated with lipid metabolism.
  • Interaction with Receptors : Its ability to bind to GPCRs suggests a role in modulating signaling pathways related to cell growth and differentiation.

Case Studies

  • Herbicidal Efficacy :
    • A study reported that the application of this compound significantly reduced the growth of target weeds in controlled settings, indicating its potential as an effective herbicide.
  • Cell Line Studies :
    • In vitro studies have shown that certain derivatives of nicotinic acid exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound demonstrated selective inhibition against the vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis .

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameHerbicidal ActivityUnique Attributes
This compoundHighEffective against bentgrass and duckweed
2-[3-(Trifluoromethyl)phenoxy]nicotinic acidModerateLacks chlorine substitution
N-(arylmethoxy)-2-chloronicotinamidesHighBroader herbicidal spectrum
5-Bromo-2-[3-(trifluoromethyl)phenoxy]nicotinic acidVariableBromine instead of chlorine; different activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-2-[3-(trifluoromethyl)phenoxy]nicotinic acid
Reactant of Route 2
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5-Chloro-2-[3-(trifluoromethyl)phenoxy]nicotinic acid

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